Lustromycin

Description

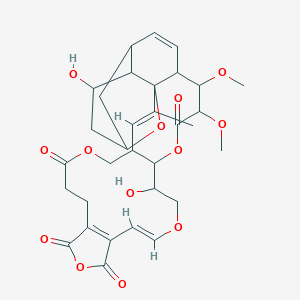

Structure

2D Structure

Properties

CAS No. |

105156-68-1 |

|---|---|

Molecular Formula |

C32H38O13 |

Molecular Weight |

630.6 g/mol |

IUPAC Name |

(2E,15E)-19,32-dihydroxy-23,24-dimethoxy-2-methyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone |

InChI |

InChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+ |

InChI Key |

FDSONACTBUTSIH-RQADFKIXSA-N |

SMILES |

CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |

Isomeric SMILES |

C/C/1=C\C2COC(=O)CCC3=C(/C=C/OCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |

Canonical SMILES |

CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |

Synonyms |

lustromycin |

Origin of Product |

United States |

Rational Engineering of Carbon Flux Within Primary Metabolism

The biosynthesis of secondary metabolites like Lustromycin is intrinsically linked to the host organism's primary metabolism, which provides the necessary building blocks and energy in the form of precursors and cofactors. Rational engineering of carbon flux within primary metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is a fundamental strategy to enhance secondary metabolite production. google.comgoogle.comnih.govfrontiersin.org

Studies in Streptomyces, a common genus for producing natural products, have demonstrated that altering flux through primary metabolism can significantly impact antibiotic yields. For instance, modifications affecting glucose-6-phosphate dehydrogenase, the initial enzyme in the oxidative PPP, in Streptomyces lividans led to increased production of model antibiotics actinorhodin (B73869) and undecylprodigiosin. nih.gov Reducing flux through the PPP, while maintaining sufficient NADPH levels, appeared to allow more efficient glucose utilization via glycolysis, thereby potentially increasing the availability of glycolytic intermediates that feed into secondary metabolic pathways. nih.gov Conversely, completely blocking the PPP by deleting both zwf genes (encoding glucose-6-phosphate dehydrogenase isozymes) and the devB gene (encoding 6-phosphogluconolactonase) resulted in reduced antibiotic production, suggesting a delicate balance is required and that some PPP-derived NADPH is utilized, directly or indirectly, for antibiotic biosynthesis. nih.gov

Engineering efforts can involve identifying and modulating rate-limiting steps or altering metabolic branch points to redirect carbon flow towards the precursors of the target compound. google.comgoogle.comresearchgate.net This requires a detailed understanding of the biosynthetic pathway and its connections to central carbon metabolism.

Balancing Flux Within Competing Secondary Pathways

Microorganisms, particularly Streptomyces species, often possess multiple biosynthetic gene clusters (BGCs) for producing various secondary metabolites. These different pathways can compete for common precursors derived from primary metabolism. google.comgoogle.comnih.gov Balancing metabolic flux between the desired biosynthetic pathway (e.g., Lustromycin biosynthesis) and competing secondary pathways is crucial for maximizing the yield of the target compound. google.comgoogle.comfrontiersin.org

Research on Streptomyces cyanogenus S136, which produces both lucensomycin (B1230926) and landomycin A, illustrates this competition. nih.gov These two biosynthetic pathways compete for polyketide synthase (PKS) precursor supply. nih.gov Manipulation of regulatory genes, such as the global regulator AdpA, has shown that it is possible to influence the flux distribution between these competing pathways. nih.gov When the landomycin biosynthesis pathway was experimentally shut off in an AdpA-overexpressing strain, a substantial increase in lucensomycin production was observed, highlighting the impact of competing pathways on the final yield of a specific metabolite. nih.gov

Strategies to balance competing pathways include down-regulating or blocking the biosynthesis of undesired byproducts by targeting genes encoding enzymes in those pathways. google.comgoogle.comfrontiersin.org This redirection of metabolic intermediates can significantly enhance the flux towards the desired product.

Novel One Pot Enol Ether Synthesis:

Elucidation of the this compound Biosynthetic Pathway

The elucidation of the biosynthetic pathway involves identifying the producing organism, characterizing the associated gene cluster, and proposing the enzymatic steps and precursor flow.

Identification of this compound-Producing Microorganisms (Streptomyces sp. SK-1071)

This compound was initially discovered and isolated from the actinomycete strain Streptomyces sp. SK-1071 nih.govkitasato-u.ac.jp. Streptomyces species are well-known prolific producers of a wide array of natural products, including antibiotics researchgate.net. The isolation of this compound from Streptomyces sp. SK-1071 highlights the potential of this genus as a source for novel bioactive compounds researchgate.netnih.gov.

Biosynthetic Gene Cluster (BGC) Characterization and Analysis

Biosynthetic gene clusters (BGCs) are contiguous sets of genes in a genome that together encode the enzymes and regulatory proteins required for the biosynthesis of a secondary metabolite. While specific details on the this compound BGC were not extensively detailed in the search results, related macrolactone antibiotics like streptoseomycin, which also features an oxa-bridged macrolide structure and is produced by Streptomyces seoulensis, are synthesized by type I polyketide synthase (PKS) gene clusters researchgate.net. The presence of a maleic anhydride moiety in this compound, similar to luminamicin, suggests potential shared biosynthetic machinery or related enzymatic steps involved in the formation of this structural feature researchgate.net. Characterization of BGCs typically involves genome sequencing, bioinformatics analysis using tools like antiSMASH to identify putative gene functions, and comparison to known BGCs in databases researchgate.net.

Proposed Enzymatic Steps and Precursor Metabolite Flow

Based on the structural resemblance of this compound to other polyketide-derived natural products and the common biosynthetic strategies employed by Streptomyces, it is likely that the this compound biosynthetic pathway involves polyketide synthesis. The core macrolactone ring is typically assembled by megaenzyme polyketide synthases (PKSs) from diverse acyl-CoA precursor substrates researchgate.net. Post-PKS enzymes are then responsible for further modifications, including cyclization, oxidation, reduction, glycosylation, and methylation, which contribute to the structural diversity and biological activity of the final compound researchgate.net. The presence of the naphthoquinone and maleic anhydride moieties in this compound suggests specific enzymatic steps involved in their formation and subsequent attachment to the polyketide backbone. Studies on the synthesis of the oxa-bridged octalin system found in both luminamicin and this compound have been reported, indicating the chemical complexity of these structural features jst.go.jpresearchgate.net. Elucidating the precise enzymatic steps and the flow of precursor metabolites would require detailed genetic and biochemical studies of the identified BGC.

Strategies for Enhancing Microbial Production of this compound

Enhancing the microbial production of natural products like this compound is a key goal in industrial microbiology and involves optimizing fermentation conditions and applying genetic and genomic engineering techniques.

Optimization of Fermentation Parameters and Culture Conditions

Optimizing fermentation parameters and culture conditions is a crucial initial step to improve the yield of natural products. Factors such as media composition, temperature, pH, aeration, and fermentation time can significantly impact microbial growth and secondary metabolite production. For other antibiotics produced by Streptomyces, specific fermentation protocols have been established, often involving complex media and controlled environmental conditions researchgate.net. For instance, fermentation for streptoseomycin production by Streptomyces seoulensis is carried out in tryptic soy broth medium at 28 °C researchgate.net. While specific optimized conditions for this compound production by Streptomyces sp. SK-1071 were not detailed, general strategies for enhancing antibiotic production in Streptomyces include the use of phosphate-trapping agents during fermentation to alleviate phosphate (B84403) repression of secondary metabolism jimcontent.comsatoshi-omura.info.

Genetic and Genomic Engineering for Biosynthetic Pathway Optimization

Genetic and genomic engineering approaches offer powerful tools to enhance the production of natural products by manipulating the host organism and its biosynthetic machinery researchgate.netgoogle.comgoogle.com. Strategies include:

Increasing metabolic flux: Engineering can focus on increasing the availability of precursor metabolites by altering primary metabolic pathways like glycolysis, the pentose (B10789219) phosphate pathway, or the TCA cycle google.comgoogle.com.

Optimizing the BGC: This involves modifying the expression levels of genes within the this compound BGC, introducing stronger promoters, or optimizing ribosome binding sites to enhance transcription and translation of biosynthetic enzymes google.comgoogle.com.

Introducing or enhancing regulatory elements: Manipulating pathway-specific activators or global regulators can upregulate the expression of the entire BGC jst.go.jp.

Reducing flux to competing pathways: Microorganisms often produce multiple secondary metabolites. Engineering can be used to reduce metabolic flux towards competing biosynthetic pathways, thereby channeling more resources towards this compound production google.comgoogle.com.

Heterologous expression: Transferring the this compound BGC into a high-producing or easily manipulable host organism can be a strategy for enhanced and more controlled production researchgate.net. This often requires optimizing codon usage and ensuring compatibility with the host's cellular machinery.

Enzyme engineering: Modifying specific enzymes within the pathway can improve their catalytic efficiency or alter substrate specificity, potentially leading to higher yields or the production of novel this compound derivatives google.com.

These genetic and genomic engineering strategies, often employed in actinobacteria for macrolide production, can be applied to Streptomyces sp. SK-1071 to optimize this compound biosynthesis researchgate.net.

Metabolic Engineering Strategies for Enhanced this compound Production

This compound (PubChem CID 6442097) is a complex chemical compound whose efficient production, particularly from microbial sources, often necessitates metabolic engineering approaches. These strategies aim to optimize the host organism's cellular machinery to increase the yield and purity of the desired metabolite. Key areas of focus include manipulating primary metabolism to channel precursors towards biosynthesis, balancing flux between competing secondary metabolic pathways, and employing heterologous expression systems.

Regulatory Mechanisms Governing Lustromycin Biosynthesis

The biosynthesis of secondary metabolites in microorganisms is tightly regulated at multiple levels, including transcriptional, translational, and post-translational control. Understanding and manipulating these regulatory mechanisms is a key aspect of metabolic engineering to enhance Lustromycin production.

A prominent global regulator in Streptomyces is AdpA (A-factor dependent protein). nih.govnih.gov AdpA acts as a transcriptional activator and plays a significant role in coordinating morphogenesis and secondary metabolism. nih.govnih.gov Research on lucensomycin (B1230926) biosynthesis in Streptomyces cyanogenus has provided insights into AdpA-mediated regulation. nih.gov AdpA was shown to be required for the expression of lucensomycin (lcm) genes and subsequent production of lucensomycin. nih.gov Overexpression of heterologous adpA genes in S. cyanogenus led to significant changes in the secondary metabolome, including the activation of lucensomycin production. nih.govnih.gov

The mechanism of AdpA-mediated regulation can involve direct binding to promoter regions of BGC genes or regulating cluster-situated transcriptional regulators. nih.gov In the case of lucensomycin, AdpA is proposed to activate the expression of lcmRIII, a cluster-situated transcriptional regulator, which in turn positively regulates lucensomycin biosynthesis. nih.gov This highlights the hierarchical nature of regulatory networks controlling secondary metabolism. Manipulating the expression levels or activity of key regulatory proteins like AdpA or cluster-situated regulators can be a powerful strategy to activate silent BGCs or upregulate the expression of the this compound biosynthetic pathway.

Mechanism of Lustromycin S Biological Action at the Molecular Level

Target Identification and Validation of Lustromycin's Antimicrobial Activity

This compound's antimicrobial activity is linked to its specific interaction with key enzymes involved in the construction of the bacterial cell wall. ontosight.ai

Specific Enzyme Inhibition (e.g., Transglycosylase)

This compound specifically targets and inhibits the enzyme transglycosylase. ontosight.ai Transglycosylase is essential for the formation of the peptidoglycan layer, a vital component of bacterial cell walls. ontosight.ailibretexts.org By inhibiting this enzyme, this compound prevents the proper assembly of the cell wall. ontosight.ai Other antibiotics, such as vancomycin, also inhibit transglycosylases, preventing cell wall construction. sigmaaldrich.com

Detailed Molecular Mechanisms of Bacterial Cell Wall Synthesis Inhibition

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of glycan and peptides. libretexts.org The synthesis of this layer involves several enzymatic steps. sigmaaldrich.com Transglycosylases are responsible for linking the glycan chains together, a critical step in building the peptidoglycan meshwork. ontosight.ainih.gov By inhibiting transglycosylase, this compound disrupts the polymerization of these glycan units, thereby weakening the cell wall structure. ontosight.aisigmaaldrich.com This compromised cell wall integrity ultimately leads to the lysis and death of the bacterial cell. ontosight.ai

Inhibition of cell wall synthesis, such as by β-lactam antibiotics, can lead to bacterial killing, although the exact mechanisms can vary. nih.gov While loss of cell wall integrity and subsequent lysis is a common assumption, other mechanisms, potentially involving metabolic changes and the production of reactive oxygen species, may also contribute, particularly in Gram-positive bacteria. nih.gov

Molecular Interactions of this compound with its Biological Targets

Understanding the molecular interactions between this compound and its target enzyme, transglycosylase, is key to elucidating its mechanism of action at a deeper level.

Conceptual Framework of Ligand-Protein Binding Studies

Ligand-protein binding studies are fundamental to understanding how drugs like this compound interact with their biological targets. These studies aim to quantify the interaction between a ligand (this compound) and a receptor or enzyme (transglycosylase), providing insights into binding affinity, kinetics, and the conformations of the interacting molecules. labome.comredshiftbio.comswordbio.com Key aspects explored include the binding affinity, often quantified by the dissociation constant (KD), which indicates the concentration of ligand required to occupy half of the binding sites. redshiftbio.com Binding kinetics, including association (Kon) and dissociation (Koff) rates, provide information on how quickly the ligand binds and unbinds from its target. celtarys.com Various experimental techniques, including labeled and label-free assays, are employed in ligand-binding studies to detect and measure these interactions. labome.comceltarys.com

Computational Modeling and Prediction of Drug-Target Interactions

Computational modeling plays an increasingly important role in drug discovery and in predicting drug-target interactions. mdpi.complos.orgnih.gov These methods can accelerate the identification of potential drug candidates and provide insights into how molecules interact with their targets at a molecular level. mdpi.comnih.gov

In Silico Profiling of this compound-Target Interactions

In silico profiling involves using computational methods to predict and analyze the interactions between a drug molecule, such as this compound, and potential biological targets. nih.govjimcontent.com This can include techniques like molecular docking, which predicts the preferred binding orientation of a ligand to a protein, and molecular dynamics simulations, which can provide insights into the stability of the complex and the dynamics of the interaction over time. mdpi.comniph.go.jpresearchgate.netarxiv.org While specific detailed published studies on the in silico profiling of this compound's interaction with transglycosylase were not extensively found in the provided search results, computational approaches are generally applied to study ligand-protein binding and predict drug-target interactions. mdpi.complos.orgnih.govarxiv.org These methods can help to understand the binding modes, estimate binding affinities, and guide further experimental studies. mdpi.comnih.gov

Machine Learning and Deep Learning Approaches for Interaction Prediction

Machine learning (ML) and deep learning (DL) techniques have become increasingly valuable in predicting interactions between chemical compounds and biological targets, such as proteins or nucleic acids. These methods leverage large datasets of known interactions, molecular structures, and biological properties to build predictive models. pnas.orggoogle.comgoogle.com By learning complex patterns and relationships within this data, ML and DL models can infer potential interactions for novel or less-characterized compounds like this compound.

Common approaches involve representing the chemical structure of the compound (e.g., using molecular fingerprints or graph representations) and the biological target (e.g., using amino acid sequences, protein structures, or interaction profiles) as numerical features. pnas.orggoogle.com These features are then used to train models, such as support vector machines, random forests, or deep neural networks, to predict the likelihood or strength of an interaction. pnas.orggoogle.comgoogle.comjimcontent.com

While the specific application of ML/DL for predicting this compound's direct molecular targets or interactions was not found in the reviewed literature, these methods could be applied by using this compound's chemical structure and data from related antibiotics with known targets to predict its potential binding partners within anaerobic bacteria. This would involve:

Data Collection: Gathering data on known interactions between structurally similar antibiotics and bacterial proteins or nucleic acids.

Feature Engineering: Developing suitable numerical representations for this compound and potential bacterial targets.

Model Training: Training ML/DL models on the collected data.

Prediction and Validation: Using the trained models to predict this compound's interactions and experimentally validating these predictions.

The absence of specific published studies in this area highlights a potential avenue for future research to computationally explore this compound's molecular targets.

Analysis of this compound's Interaction Networks and Signaling Pathways

Understanding how a compound affects cellular processes often involves analyzing its impact on biological networks, such as protein-protein interaction networks, metabolic pathways, and signaling pathways. niph.go.jp Compounds can exert their effects by directly interacting with key nodes in these networks or by modulating the flow of information or metabolites through them.

Analyzing interaction networks can help to:

Identify the cellular context of a compound's action.

Discover off-target effects.

Understand the downstream consequences of target binding.

Elucidate the complex interplay between different cellular processes.

Signaling pathways, in particular, represent cascades of molecular interactions that transmit signals within a cell, ultimately leading to a specific cellular response. niph.go.jp If this compound interacts with a component of a signaling pathway in anaerobic bacteria, it could disrupt essential cellular communication and processes required for survival or growth.

While general methods for analyzing interaction networks and signaling pathways are well-established, specific studies detailing the analysis of networks or pathways directly modulated by this compound were not identified in the available search results. Research in this area would likely involve:

Identifying Interacting Partners: Using experimental techniques or computational predictions (potentially from ML/DL approaches as discussed above) to identify proteins or other molecules that interact with this compound.

Mapping Interactions onto Networks: Integrating the identified interactions with known bacterial protein-protein interaction networks and metabolic or signaling pathway databases.

Network Analysis: Applying graph theory and network analysis algorithms to identify affected subnetworks, key perturbed nodes, and altered pathway activities.

Functional Enrichment Analysis: Determining which biological functions or pathways are statistically over-represented among the interacting partners or perturbed network components.

The lack of specific published analyses of this compound's interaction networks and signaling pathways suggests that this remains an open area for investigation, which could provide deeper insights into its selective antibacterial mechanism.

Structure Activity Relationship Sar Studies and Analog Design of Lustromycin

Fundamental Principles of Lustromycin Structure-Activity Relationships

The fundamental principles of SAR involve systematically altering the chemical structure of a compound and observing the resulting changes in its biological activity. This process helps to identify key functional groups, substructures, and spatial arrangements essential for interaction with a biological target. dotmatics.comstudysmarter.co.ukashp.org While specific detailed SAR studies on this compound are not extensively detailed in the provided sources, the general principles apply to understanding how modifications to its unique architecture would impact its activity.

Identification of Key Pharmacophoric Elements within this compound's Structure

Identifying key pharmacophoric elements involves pinpointing the specific atoms, functional groups, and their relative spatial orientation that are essential for a molecule to exert its biological effect. dotmatics.comashp.org For complex molecules like this compound, this would typically involve synthesizing or isolating fragments or analogs with specific parts of the molecule removed or modified to see if activity is retained or lost. While not specifically identified for this compound in the provided texts, studies on related compounds or those analyzed using similar methods, such as the 3D QSAR analysis of dihydropyrimidine (B8664642) derivatives, suggest that specific atoms, like oxygen atoms, can be crucial for interaction with receptors. researchgate.net For some decalin-containing natural products, the tetramic acid moiety has been suggested as a key motif for antimicrobial activity, with the decalin and aliphatic side chain contributing minimally, though this can vary depending on the specific compound. nih.gov Applying these principles to this compound would involve investigating which of its unique features, such as specific hydroxyl groups, carbonyls, or the arrangement of atoms in its macrolactone and decalin systems, are indispensable for its antibiotic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate a compound's structural properties with its biological activity. neovarsity.orgimist.ma This allows for the prediction of the activity of new or untested compounds based solely on their molecular structure. neovarsity.orgfrontiersin.org

Development of Predictive Models Correlating Structure and Activity

The development of predictive QSAR models involves collecting a dataset of compounds with known structures and measured biological activities. neovarsity.orgfrontiersin.org Molecular descriptors, which are numerical representations of various structural and physicochemical properties, are calculated for each compound. neovarsity.orgimist.mawiley.com Statistical or machine learning techniques are then employed to build a model that establishes a relationship between the descriptors and the observed activity. neovarsity.orgfrontiersin.org The goal is to create a model that can accurately predict the activity of compounds not included in the training set. frontiersin.orgmdpi.com Model validation is a critical step to ensure the reliability and predictive power of the developed QSAR models. frontiersin.orgmdpi.comnih.gov While no specific QSAR models for this compound were found in the provided results, this methodology could be applied to a series of this compound analogs to build models predicting their antibiotic activity based on their structural variations.

Utilization of Molecular Descriptors in QSAR Studies

Molecular descriptors are fundamental to QSAR studies, translating chemical structures into numerical data that can be used in mathematical models. neovarsity.orgimist.mawiley.com These descriptors can capture various aspects of a molecule, including its size, shape, electronic properties, lipophilicity, and the presence of specific functional groups. neovarsity.orgwiley.comresearchgate.netresearchgate.net Examples of descriptor types include physicochemical properties, topological indices, and quantum chemical descriptors. wiley.comnih.govnih.govresearchgate.net The selection of appropriate molecular descriptors is crucial for developing accurate and predictive QSAR models, as they must effectively encode the structural features relevant to the biological activity being studied. imist.maresearchgate.net For a complex molecule like this compound, a wide range of descriptors would likely be employed to capture the nuances of its macrolactone and decalin moieties, as well as other substituents.

Preclinical Mechanistic and in Vitro Studies of Lustromycin

In Vitro Efficacy Assessment of Lustromycin Against Relevant Pathogens

In vitro efficacy assessments are crucial for determining the range of bacteria an antibiotic can inhibit or kill and its potency against them. This involves evaluating the antimicrobial spectrum and activity against both susceptible and resistant bacterial strains.

Determination of Antimicrobial Spectrum against Anaerobic Bacteria and Gram-Positive Bacteria

This compound has demonstrated selective antibacterial activity. nih.gov It exhibits strong antibacterial properties against Gram-positive bacteria. ontosight.ai Additionally, it shows selective antibacterial activity against anaerobic bacteria, including Clostridium species. nih.gov

While some antibiotics have broad spectrum activity against both Gram-positive and Gram-negative bacteria, this compound's reported activity appears more focused on Gram-positive and anaerobic species. ontosight.ainih.govwikipedia.org For comparison, some commonly used antibiotics like amoxicillin/clavulanate have relatively broad spectrum activity including some Gram-positive, Gram-negative, and anaerobes, though with notable exceptions. errolozdalga.comempendium.com Other antibiotics, such as daptomycin, exclusively cover Gram-positive bacteria. errolozdalga.com

Evaluation of this compound Activity against Antibiotic-Resistant Strains

A key aspect of evaluating new antibiotics is their effectiveness against bacteria that have developed resistance to existing treatments. This compound has shown high antibacterial activity against Gram-positive bacteria, including strains resistant to other antibiotics. ontosight.ai This suggests a potential role for this compound in addressing the growing challenge of antibiotic resistance. ontosight.aiyoutube.comnih.gov The development of antibiotic resistance is a significant global health threat, where bacteria evolve mechanisms to evade the effects of antibiotics. youtube.comnih.gov

Mechanistic Investigations using Cell Culture Models

Mechanistic investigations using cell culture models provide insights into how an antibiotic interacts with bacterial cells and exerts its effects. These studies often involve determining the minimum inhibitory concentration, evaluating killing rates over time, and observing changes in bacterial cell structure. rasayucancerclinic.com

In Vitro Time-Kill Kinetics and Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation. Time-kill kinetics studies measure the rate at which an antibiotic kills bacteria over a specific time period at different concentrations, often relative to the MIC. page-meeting.orgmdpi.comnih.govactascientific.com These studies are performed by exposing a bacterial inoculum to varying antibiotic concentrations and sampling at intervals to determine viable bacterial counts. page-meeting.orgnih.govactascientific.com

While specific MIC and time-kill kinetics data for this compound were not extensively detailed in the search results, the general methodology involves exposing bacterial cultures to concentrations at or around the MIC and monitoring the reduction in bacterial viability over time. page-meeting.orgmdpi.comnih.gov For instance, in studies with other antimicrobial agents, a dramatic decrease in viable bacteria is observed after treatment with concentrations at or above the MIC. mdpi.com

Analysis of Bacterial Cell Lysis and Morphological Changes Induced by this compound

The mechanism of action of many antibiotics involves disrupting essential bacterial processes, leading to cell damage and ultimately lysis. Morphological changes in bacterial cells, such as alterations in size, shape, and the formation of bulges, can be indicative of the antibiotic's mechanism. nih.govnih.gov For example, antibiotics targeting cell wall synthesis can lead to spheroplast formation or cell lysis due to weakened cell structure and internal turgor pressure. nih.govnih.govfrontiersin.org

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. ontosight.ai It achieves this by specifically targeting the enzyme transglycosylase, which is vital for forming the peptidoglycan layer in bacterial cell walls. ontosight.ai By inhibiting this enzyme, this compound prevents the completion of the cell wall, which ultimately leads to the lysis and death of the bacterial cell. ontosight.ai

Enzymatic Assays for Direct Target Engagement (e.g., Transglycosylase Activity)

Enzymatic assays are used to directly assess the interaction between an antibiotic and its specific molecular target within the bacterial cell. Since this compound targets transglycosylase, enzymatic assays would typically involve measuring the activity of this enzyme in the presence and absence of this compound to demonstrate direct inhibition. ontosight.ai

Transglycosylases are essential enzymes involved in the polymerization of the peptidoglycan layer, a crucial component of the bacterial cell wall. nih.gov Inhibitors of transglycosylase prevent the formation of these glycan chains, disrupting cell wall integrity. Moenomycin is a known potent inhibitor of the transglycosylase domain of penicillin-binding proteins (PBPs), binding directly to the active site and preventing lipid II polymerization. nih.gov While specific details of enzymatic assays for this compound were not found, the principle involves reconstituting the transglycosylase enzyme activity in vitro and observing its inhibition by this compound. nih.gov

Advanced In Vitro Model Systems and Methodologies

Advanced in vitro model systems and methodologies are increasingly employed in drug discovery and mechanistic studies to provide more physiologically relevant environments and enable high-throughput analysis. These approaches can offer deeper insights into a compound's efficacy and interactions within complex biological contexts.

Q & A

Q. How can researchers ensure reproducibility when translating this compound’s in vitro findings to in vivo models?

- Methodological Answer: Standardize inoculum preparation, dosing regimens, and endpoint measurements (e.g., CFU counts, survival rates). Report detailed methodologies using platforms like protocols.io . Validate key results across multiple labs via collaborative reproducibility initiatives .

Literature & Knowledge Gaps

Q. What criteria should guide the selection of studies for a systematic review of this compound’s spectrum of activity?

Q. How can researchers identify understudied applications of this compound using existing literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.